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Compound of Interest

Compound Name: 5-Iodo-2,3-dihydro-1H-indene

Cat. No.: B145472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical step in chemical synthesis and

drug development, where distinct physiological effects can arise from subtle structural

variations. This guide provides a comprehensive comparison of the spectroscopic techniques

used to differentiate the four isomers of iodo-2,3-dihydro-1H-indene: 4-iodo-, 5-iodo-, 6-iodo-,

and 7-iodo-2,3-dihydro-1H-indene. By leveraging Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can

unambiguously distinguish these closely related compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the unsubstituted 2,3-dihydro-

1H-indene (indan) and its four iodo-isomers. Please note that while data for the parent indan is

experimentally derived, the spectral data for the iodo-isomers are largely predicted based on

established spectroscopic principles and computational models due to the limited availability of

complete experimental datasets in the public domain. These predictions provide a reliable

framework for differentiation.

Table 1: ¹H NMR Spectroscopic Data (Predicted, in
CDCl₃, at 400 MHz)
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Compound δ H-1 (ppm) δ H-2 (ppm) δ H-3 (ppm)
Aromatic
Protons (δ,
ppm)

2,3-dihydro-1H-

indene
2.91 (t, J=7.5 Hz)

2.08 (quint,

J=7.5 Hz)
2.91 (t, J=7.5 Hz)

7.15-7.25 (m,

4H)

4-iodo-2,3-

dihydro-1H-

indene

~2.95 (t) ~2.10 (quint) ~3.15 (t)
~7.55 (d), ~7.20

(t), ~6.90 (d)

5-iodo-2,3-

dihydro-1H-

indene

~2.88 (t) ~2.07 (quint) ~2.88 (t)
~7.50 (s), ~7.45

(d), ~6.95 (d)

6-iodo-2,3-

dihydro-1H-

indene

~2.89 (t) ~2.07 (quint) ~2.89 (t)
~7.40 (d), ~7.35

(s), ~7.05 (d)

7-iodo-2,3-

dihydro-1H-

indene

~3.20 (t) ~2.11 (quint) ~2.93 (t)
~7.30 (d), ~7.00

(t), ~6.80 (d)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, in
CDCl₃)
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Compound δ C-1 (ppm) δ C-2 (ppm) δ C-3 (ppm)
Aromatic
Carbons (δ,
ppm)

2,3-dihydro-1H-

indene
32.5 25.4 32.5

124.7, 126.5,

144.3

4-iodo-2,3-

dihydro-1H-

indene

~33.0 ~26.0 ~35.0

~95 (C-I), ~128,

~130, ~138,

~146, ~148

5-iodo-2,3-

dihydro-1H-

indene

~32.8 ~25.2 ~32.8

~92 (C-I), ~127,

~132, ~135,

~143, ~146

6-iodo-2,3-

dihydro-1H-

indene

~32.3 ~25.3 ~32.3

~93 (C-I), ~126,

~130, ~136,

~142, ~145

7-iodo-2,3-

dihydro-1H-

indene

~35.5 ~25.8 ~32.0

~98 (C-I), ~125,

~129, ~139,

~141, ~147

Table 3: Key IR Absorption Bands and Mass
Spectrometry Data
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Compound
Key IR Absorptions
(cm⁻¹)

Molecular Ion (m/z)
Key Fragments
(m/z)

2,3-dihydro-1H-indene

~3060, 3020 (Ar C-H),

~2940, 2840 (Aliph.

C-H), ~1460 (C=C)

118 117, 91

4-iodo-2,3-dihydro-

1H-indene

~3050 (Ar C-H),

~2930, 2850 (Aliph.

C-H), ~1450 (C=C),

~750 (C-I)

244 243, 117, 115, 91

5-iodo-2,3-dihydro-

1H-indene

~3055 (Ar C-H),

~2935, 2845 (Aliph.

C-H), ~1470 (C=C),

~810 (C-I)

244 243, 117, 115, 91

6-iodo-2,3-dihydro-

1H-indene

~3050 (Ar C-H),

~2930, 2840 (Aliph.

C-H), ~1475 (C=C),

~820 (C-I)

244 243, 117, 115, 91

7-iodo-2,3-dihydro-

1H-indene

~3060 (Ar C-H),

~2940, 2850 (Aliph.

C-H), ~1455 (C=C),

~780 (C-I)

244 243, 117, 115, 91

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the iodo-2,3-dihydro-1H-indene

isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz spectrometer. Typical

parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
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¹³C NMR Acquisition: Acquire ¹³C NMR spectra on the same instrument at a frequency of 100

MHz. Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation

delay of 2 s, and accumulate approximately 1024 scans for a good signal-to-noise ratio.

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon

signals, acquire 2D NMR spectra.

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify directly bonded C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H

correlations, which is crucial for confirming the position of the iodine substituent on the

aromatic ring.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium

bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a volatile

solvent like dichloromethane, deposit it on a single KBr plate, and allow the solvent to

evaporate.

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer

over the range of 4000-400 cm⁻¹. Acquire at least 16 scans with a resolution of 4 cm⁻¹.

Analysis: Identify characteristic absorption bands for aromatic C-H stretching (~3100-3000

cm⁻¹), aliphatic C-H stretching (~3000-2850 cm⁻¹), aromatic C=C bending (~1600-1450

cm⁻¹), and the C-I stretching vibration (typically in the fingerprint region, ~850-500 cm⁻¹).

The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can also be diagnostic

of the substitution pattern.[1]

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and analysis of pure components or by direct

infusion.
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Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Analysis: Acquire the mass spectrum, identifying the molecular ion peak (M⁺) at m/z 244.

Analyze the fragmentation pattern, which is expected to show a prominent [M-H]⁺ peak at

m/z 243 and a characteristic fragment at m/z 117 corresponding to the loss of iodine. Further

fragmentation of the indanyl cation (m/z 117) can lead to ions at m/z 115 and 91.

Visualization of Analytical Workflow and Logic
The following diagrams illustrate the workflow for isomer differentiation and the logical

connections between spectroscopic data and structural elucidation.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Isomer Identification
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Caption: Workflow for the spectroscopic differentiation of iodo-2,3-dihydro-1H-indene isomers.
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Spectroscopic Data

Structural Information

1H NMR:
- Aromatic splitting pattern
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Molecular Formula (C9H9I)

confirms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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